cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS: 5609-53-0) is a tetracyclic quinoline derivative characterized by a cyclohexyl ester group at the 3-position, a methyl substituent at the 2-position, and a naphthalen-1-yl group at the 4-position of the partially hydrogenated quinoline core . Its structural complexity arises from the fusion of a cyclohexyl moiety with a tetrahydroquinoline scaffold, which may confer unique physicochemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-17-24(27(30)31-19-11-3-2-4-12-19)25(26-22(28-17)15-8-16-23(26)29)21-14-7-10-18-9-5-6-13-20(18)21/h5-7,9-10,13-14,19,25,28H,2-4,8,11-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYAVIXCWAQVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386205 | |
| Record name | cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5609-53-0 | |
| Record name | cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
The biological activity of CMNQ is attributed to its interaction with specific molecular targets within biological systems. Compounds in the quinoline class are known for their pharmacological properties, including:
- Antimicrobial Activity: CMNQ may exhibit effectiveness against various microbial strains.
- Anti-inflammatory Properties: The compound could potentially modulate inflammatory responses.
- Anticancer Activity: Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms.
Synthetic Routes
The synthesis of CMNQ typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the quinoline core.
- Introduction of the cyclohexyl group.
- Addition of the naphthalene moiety.
- Functionalization with carbonyl and carboxylate groups.
Catalysts such as piperidine and solvents like ethanol or methanol are often used under controlled temperature conditions to achieve desired yields.
Applications in Research
CMNQ has been utilized in various research applications, including:
In Vitro Studies
Interaction studies involving CMNQ focus on its binding affinity to biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic applications. Investigations often involve:
- Enzyme Inhibition Assays: Evaluating the ability of CMNQ to inhibit specific enzymes.
- Receptor Binding Studies: Assessing the affinity of CMNQ for various receptors involved in disease processes.
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of CMNQ, researchers found that it inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations above a certain threshold.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of CMNQ against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
cyclohexyl) and the 4-position substituent (phenyl vs. naphthalen-1-yl). Key differences include:
- Molecular Weight: The cyclohexyl-naphthalenyl analog has a higher molecular weight (~487.59 g/mol) compared to the ethyl-phenyl derivative (C₁₉H₂₁NO₃, ~311.38 g/mol) .
- Melting Point : The ethyl-phenyl derivative exhibits a high melting point (260–262°C), likely due to strong intermolecular π-π stacking of the phenyl group. The bulkier cyclohexyl and naphthalenyl groups in the target compound may reduce crystallinity, though experimental data are lacking .
Conformational and Stereochemical Influences
- Cyclohexyl Orientation : In related compounds (e.g., 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one), the cyclohexyl group adopts equatorial or axial conformations, influencing molecular geometry. Equatorial placement brings the cyclohexyl closer to aromatic rings, while axial positioning increases proximity to carbonyl groups .
- Stereochemical Bias : In LIMK inhibitors, (R,R)-1,2-cyclohexyl linkers confer selectivity for LIMK1 over LIMK2, whereas (S,S)-linkers favor LIMK2. This highlights how cyclohexyl stereochemistry can dictate biological target engagement .
Biological Activity
Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (CAS Number: 5609-53-0) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 415.524 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.22 g/cm³ |
| Boiling Point | 608.7 °C |
| Flash Point | 321.9 °C |
| LogP | 6.012 |
Antitumor Activity
Research indicates that derivatives of quinoline compounds exhibit significant antitumor activity. Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against human cancer cell lines, suggesting a potential for development as anticancer agents .
The mechanism by which cyclohexyl 2-methyl-4-naphthalen-1-yl derivatives exert their biological effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, quinoline derivatives have been shown to inhibit Wnt signaling pathways, which are critical in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural features significantly influence the biological activity of this compound:
- Naphthalene Ring : The presence of the naphthalene moiety is crucial for enhancing cytotoxicity.
- Substituents : Electron-donating groups at specific positions on the phenyl or naphthalene rings can enhance activity.
- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that may facilitate binding to target proteins .
Case Studies
Several studies have explored the biological activity of similar quinoline derivatives:
- Study on Anticancer Activity : A study evaluated a series of quinoline derivatives and reported that certain modifications led to enhanced activity against breast and colon cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
- Inhibition Studies : Another investigation focused on the inhibition of specific kinases associated with cancer progression, demonstrating that quinoline-based compounds could effectively inhibit these targets at low concentrations .
Q & A
How can the crystal structure of this compound be resolved using X-ray diffraction, and what challenges arise due to its stereochemical complexity?
Methodological Answer:
The crystal structure determination involves single-crystal X-ray diffraction (SC-XRD) followed by refinement using software like SHELXL . Key steps include:
Data Collection: High-resolution diffraction data (e.g., at 100 K) to mitigate thermal motion artifacts.
Phasing: Direct methods (via SHELXD) or molecular replacement for initial phase estimation.
Refinement: Iterative cycles in SHELXL to model hydrogen bonding, cyclohexyl ring puckering, and naphthalen-1-yl orientation.
Challenges:
- Disorder: Flexible cyclohexyl and tetrahydroquinoline moieties may exhibit positional disorder, requiring split-atom modeling.
- Twinning: Pseudosymmetry in the lattice may necessitate twin-law refinement (e.g., using TWIN/BASF commands in SHELX) .
What synthetic routes optimize the yield of this compound while minimizing diastereomeric byproducts?
Methodological Answer:
A multi-step synthesis is typically employed:
Core Formation: Condensation of 1-naphthaldehyde with a cyclohexanone derivative (e.g., 2-methyl-5-oxo-4,6,7,8-tetrahydroquinoline) under acidic conditions (e.g., acetic acid) to form the tetrahydroquinoline core .
Esterification: Reaction with cyclohexanol via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .
Optimization Strategies:
- Temperature Control: Reflux in ethanol (70–80°C) to prevent retro-aldol side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate diastereomers .
How does the naphthalen-1-yl group influence electronic properties, and what spectroscopic methods validate its electronic effects?
Methodological Answer:
The naphthalen-1-yl group enhances π-π stacking interactions and alters electron density distribution. Validation methods include:
NMR Spectroscopy:
- ¹H NMR: Deshielding of protons near the naphthalene ring (δ 7.5–8.5 ppm) indicates conjugation .
- ¹³C NMR: Carbon chemical shifts (e.g., C-4 in quinoline) reflect electron-withdrawing effects.
UV-Vis Spectroscopy: Absorption bands (λ~270–300 nm) correlate with extended conjugation .
Computational Analysis: Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) quantify charge transfer .
What strategies resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Resolution strategies:
Standardized Assays:
- Use recombinant enzymes (e.g., kinase targets) under controlled pH and ionic strength.
- Include positive controls (e.g., staurosporine for kinases).
Analytical Purity: Validate compound purity via HPLC (≥95%) and LC-MS to exclude degradants .
Dose-Response Curves: IC₅₀ values should be replicated across ≥3 independent experiments with error margins <15% .
How can computational modeling predict the compound’s binding modes with biological targets?
Methodological Answer:
Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases).
- Grid Setup: Focus on ATP-binding pockets or allosteric sites.
- Scoring Functions: MM-GBSA for binding affinity ranking.
Molecular Dynamics (MD):
- Simulate ligand-protein complexes (50–100 ns) in explicit solvent (e.g., TIP3P water) to assess stability.
- Analyze RMSD (<2 Å for stable binding) and hydrogen bond occupancy .
What analytical techniques characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (40°C, 24h), monitor via HPLC .
- Oxidative Stress: Treat with 3% H₂O₂, analyze for quinoline ring oxidation products.
Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (Td) under N₂ atmosphere.
Kinetic Stability: Pseudo-first-order rate constants (k) derived from Arrhenius plots .
How can regioselective functionalization of the quinoline core be achieved for SAR studies?
Methodological Answer:
C-2 Methyl Group Modification:
- Halogenation: NBS/light for allylic bromination.
- Oxidation: KMnO₄ to carboxylic acid for amide coupling.
C-4 Naphthalen-1-yl Substitution: Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
C-3 Ester Hydrolysis: LiOH/THF to carboxylate for salt formation or prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
